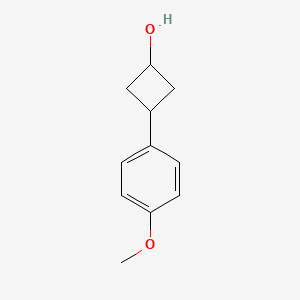

3-(4-Methoxyphenyl)cyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTIQERRJGBDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enduring Allure of the Four-Membered Ring: A Technical Guide to the Discovery and History of Aryl-Substituted Cyclobutanols

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a seemingly simple four-carbon motif, has captivated chemists for over a century. Its inherent ring strain, once viewed as a synthetic challenge, is now harnessed to impart unique three-dimensional structures and desirable physicochemical properties to molecules. This is particularly true for aryl-substituted cyclobutanols, a class of compounds that has found a significant niche in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and applications of these valuable scaffolds, offering insights for researchers and drug development professionals seeking to leverage their potential.

From Photochemical Curiosity to a Synthetic Workhorse: A Historical Perspective

The story of aryl-substituted cyclobutanols is intrinsically linked to the development of photochemistry. While the first synthesis of the parent cyclobutane was achieved in 1907, the deliberate construction of its functionalized derivatives, especially those bearing aryl and hydroxyl groups, awaited the elucidation of key photochemical reactions.

One of the earliest and most significant breakthroughs was the Norrish-Yang reaction , a photochemical process first reported by N.C. Yang in 1958.[1] This intramolecular reaction involves the photoexcitation of a ketone, leading to the abstraction of a γ-hydrogen atom and the subsequent formation of a 1,4-diradical. This diradical can then cyclize to form a cyclobutanol.[1] When the ketone precursor contains an aryl group, this reaction provides a direct route to aryl-substituted cyclobutanols. The Norrish-Yang cyclization was a pivotal discovery, demonstrating that the high-energy, strained cyclobutane ring could be accessed through a controlled photochemical process.

Another foundational photochemical reaction is the Paternò-Büchi reaction , first observed by Emanuele Paternò and Giorgio Chieffi in 1909. This reaction involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. While not a direct synthesis of cyclobutanols, the Paternò-Büchi reaction established the principle of forming four-membered rings through photochemical means and laid the groundwork for future developments in [2+2] cycloaddition chemistry.

These early discoveries in photochemistry opened the door to the synthesis of a variety of cyclobutane-containing molecules, including those with aryl substituents. The ability to introduce an aryl group onto the cyclobutanol scaffold proved to be of particular interest due to the profound impact of aromatic rings on the biological activity and physical properties of organic molecules.

The Synthetic Chemist's Toolkit: Modern Methods for Aryl-Substituted Cyclobutanol Synthesis

While photochemical methods remain relevant, the synthetic chemist's toolkit for constructing aryl-substituted cyclobutanols has expanded significantly over the years. Modern methods offer greater control over stereochemistry and functional group tolerance, making these valuable motifs more accessible for complex molecule synthesis.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition remains the most powerful and versatile method for constructing the cyclobutane core. These reactions can be promoted by various means, including light, heat, and transition metal catalysts.

Photochemical [2+2] Cycloadditions: As the historical foundation, photochemical [2+2] cycloadditions continue to be a valuable tool. The reaction of an aryl ketone with an alkene, for instance, can proceed via a diradical mechanism to yield a cyclobutanol precursor. Visible-light photocatalysis has emerged as a milder and more selective alternative to traditional UV irradiation, enabling the synthesis of complex cyclobutanes with high efficiency.

Lewis Acid-Catalyzed [2+2] Cycloadditions: The use of Lewis acids to promote [2+2] cycloadditions has significantly broadened the scope and utility of this reaction. For example, the reaction of terminal alkenes with allenoates in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl2) provides a rapid and high-yielding route to 1,3-substituted cyclobutanes, which can be further functionalized to access aryl-substituted cyclobutanols.[2]

Hyperbaric [2+2] Cycloadditions: The application of high pressure (hyperbaric conditions) can dramatically accelerate [2+2] cycloaddition reactions, often leading to improved yields and selectivities. This technique has been successfully employed in the synthesis of libraries of substituted cyclobutanols for drug discovery.

Other Notable Synthetic Strategies

Beyond [2+2] cycloadditions, other innovative methods have been developed for the synthesis of aryl-substituted cyclobutanols:

-

Ring Expansion Reactions: Ring expansion of smaller, more readily available rings, such as cyclopropanols, can provide access to cyclobutanones, which are versatile precursors to cyclobutanols.

-

Functionalization of Pre-existing Cyclobutane Scaffolds: The direct C-H arylation of cyclobutane rings is an emerging strategy that allows for the late-stage introduction of aryl groups onto a pre-formed cyclobutane core.

The Role of Aryl-Substituted Cyclobutanols in Drug Discovery and Beyond

The unique structural features of the cyclobutane ring, combined with the diverse functionality offered by the aryl and hydroxyl groups, make aryl-substituted cyclobutanols highly attractive scaffolds for drug discovery. The rigid, puckered conformation of the cyclobutane ring can be used to control the spatial orientation of substituents, leading to improved binding affinity and selectivity for biological targets.[3]

The cyclobutane motif is often employed to:

-

Improve Pharmacokinetic Properties: Replacing more flexible or metabolically labile groups with a rigid cyclobutane can enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[3]

-

Serve as a Conformational Restrictor: The fixed geometry of the cyclobutane ring can lock a molecule into a bioactive conformation, increasing its potency.

-

Act as an Aryl Bioisostere: In some cases, a cyclobutane ring can mimic the spatial arrangement of an aromatic ring while offering a more three-dimensional and less lipophilic alternative.

Several drug candidates incorporating cyclobutane moieties have entered clinical trials, highlighting the growing importance of this structural motif in medicinal chemistry. For example, the histamine H3 receptor antagonist PF-03654746 and the retinoic acid-related orphan receptor γt (RORγt) inverse agonist TAK-828F both feature 1,3-disubstituted cyclobutane cores.

Beyond pharmaceuticals, aryl-substituted cyclobutanols and their derivatives have found applications in materials science, for example, in the synthesis of novel liquid crystals and polymers with unique optical and electronic properties.

Experimental Protocols: A Practical Guide

To aid researchers in the synthesis of these valuable compounds, detailed experimental protocols for two key methods are provided below.

Protocol 1: Synthesis of an Aryl-Substituted Cyclobutanol via Norrish-Yang Cyclization

This protocol describes the synthesis of 1-phenyl-2-methylcyclobutanol from 4-phenyl-2-pentanone, a classic example of the Norrish-Yang reaction.

Materials:

-

4-phenyl-2-pentanone

-

Benzene (or other suitable solvent, e.g., acetonitrile)

-

High-pressure mercury lamp or other suitable UV light source

-

Photoreactor equipped with a cooling system

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Prepare a dilute solution of 4-phenyl-2-pentanone in benzene (e.g., 0.1 M).

-

Transfer the solution to the photoreactor.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

-

Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 20 °C) using the cooling system.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 1-phenyl-2-methylcyclobutanol.

-

Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a 1,3-Disubstituted Cyclobutane via Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol outlines the synthesis of a 1,3-disubstituted cyclobutane, a versatile intermediate for the preparation of aryl-substituted cyclobutanols, via the [2+2] cycloaddition of a terminal alkene with an allenoate.[2]

Materials:

-

Terminal alkene (e.g., styrene)

-

Phenyl 2,3-butadienoate (allenoate)

-

Ethylaluminum dichloride (EtAlCl2) solution in hexanes

-

Dichloromethane (anhydrous)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Set up a flame-dried flask under an inert atmosphere (nitrogen or argon).

-

Add the terminal alkene and phenyl 2,3-butadienoate to the flask, followed by anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethylaluminum dichloride solution dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,3-disubstituted cyclobutane.

-

The resulting cyclobutane can be further elaborated to the corresponding aryl-substituted cyclobutanol through standard functional group manipulations.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aryl-Substituted Cyclobutanols

| Method | Advantages | Disadvantages | Key Reagents |

| Norrish-Yang Cyclization | Direct access to cyclobutanols, intramolecular | Can have side reactions (cleavage), requires photochemical setup | Aryl ketone with γ-hydrogens, UV light source |

| Photochemical [2+2] | Versatile, can form diverse structures | Can have stereoselectivity issues, requires photochemical setup | Alkene, carbonyl compound, photosensitizer (optional) |

| Lewis Acid-Catalyzed [2+2] | High yields, good stereocontrol, mild conditions | Sensitive to moisture and air | Alkene, allenoate/ketene, Lewis acid (e.g., EtAlCl2) |

| Hyperbaric [2+2] | Increased reaction rates and yields | Requires specialized high-pressure equipment | Alkene, allene/ketene |

Visualizations

Caption: Mechanism of the Norrish-Yang Cyclization.

Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition.

Conclusion

The journey of aryl-substituted cyclobutanols from their origins in fundamental photochemical studies to their current status as valuable building blocks in drug discovery is a testament to the ingenuity of synthetic chemists. The unique conformational constraints and physicochemical properties imparted by the cyclobutane ring, coupled with the versatility of the aryl and hydroxyl functionalities, ensure that these motifs will continue to play a significant role in the development of new therapeutics and functional materials. As synthetic methodologies become even more sophisticated, the accessibility and application of these fascinating four-membered rings are poised to expand even further.

References

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

-

Wessig, P., & Müller, F. (2015). Cyclobutanes in Medicinal Chemistry. ChemMedChem, 10(12), 1986–2002. [Link]

- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. John Wiley & Sons.

-

Yoon, T. P. (2016). Visible Light Photocatalysis and the Synthesis of Fine Chemicals. Accounts of Chemical Research, 49(9), 1937–1945. [Link]

-

van der Mei, F. W., & Knowles, R. R. (2017). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 139(42), 14965–14968. [Link]

-

Yang, N. C., & Yang, D. D. H. (1958). Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(11), 2913–2914. [Link]

- Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.

-

Norrish, R. G. W. (1937). The Photochemistry of Ketones. Transactions of the Faraday Society, 33, 1521-1529. [Link]

-

Rutjes, F. P. J. T., & van Delft, F. L. (2018). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2018(20-21), 2547-2554. [Link]

- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC press.

Sources

Structural and Physicochemical Profiling of 3-(4-Methoxyphenyl)cyclobutanol: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted scaffolds is a proven tactic to improve the pharmacokinetic and pharmacodynamic profiles of small molecules. 3-(4-Methoxyphenyl)cyclobutanol represents a highly versatile building block in this paradigm. By anchoring an electron-rich 4-methoxyphenyl group to a strained cyclobutane ring, this molecule offers a unique spatial arrangement that minimizes entropic penalties upon target binding.

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, structural logic, and synthetic methodologies associated with 3-(4-Methoxyphenyl)cyclobutanol. It establishes a self-validating framework for its synthesis and analytical characterization, ensuring rigorous quality control in downstream pharmaceutical applications.

Molecular Weight, Formula, and Physicochemical Profiling

The foundational step in utilizing any synthetic intermediate is the precise determination and validation of its physicochemical properties.

Formula Derivation

The molecular formula for 3-(4-Methoxyphenyl)cyclobutanol is C₁₁H₁₄O₂ . This is derived from its three core structural components:

-

Cyclobutane Ring (C₄H₆): A four-membered carbocycle that introduces approximately 26 kcal/mol of ring strain.

-

4-Methoxyphenyl Group (C₇H₇O): An aromatic ring substituted with an electron-donating methoxy (-OCH₃) group at the para position.

-

Hydroxyl Group (-OH): A polar hydrogen-bond donor attached to the C1 position of the cyclobutane ring.

Molecular Weight Calculation

The exact molecular weight is calculated based on standard atomic weights:

-

Carbon (C): 11 × 12.011 = 132.121 g/mol

-

Hydrogen (H): 14 × 1.008 = 14.112 g/mol

-

Oxygen (O): 2 × 15.999 = 31.998 g/mol

-

Total Molecular Weight: 178.23 g/mol

To ensure high-resolution mass spectrometry (HRMS) validation, the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O) is strictly defined as 178.09938 Da [1].

Quantitative Data Summary

Table 1: Physicochemical and Molecular Properties

| Property | Value | Structural Significance |

| IUPAC Name | 3-(4-Methoxyphenyl)cyclobutan-1-ol | Standardized nomenclature |

| Molecular Formula | C₁₁H₁₄O₂ | Defines atomic composition |

| Molecular Weight | 178.23 g/mol | Bulk mass for stoichiometric calculations |

| Monoisotopic Mass | 178.09938 Da | Target metric for HRMS validation |

| Hydrogen Bond Donors | 1 (-OH) | Facilitates interactions with target proteins |

| Hydrogen Bond Acceptors | 2 (-OH, -OCH₃) | Enhances aqueous solubility and binding |

| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty |

| Topological Polar Surface Area | 29.46 Ų | Optimal for membrane permeability (BBB penetration) |

Structural Biology & Medicinal Chemistry Rationale

Why utilize a cyclobutane ring instead of a standard linear alkyl chain? The causality lies in conformational restriction .

Acyclic aliphatic chains possess high rotational freedom, meaning they exist in an ensemble of conformations in solution. When such a molecule binds to a protein target, it must "freeze" into a single bioactive conformation, resulting in a significant thermodynamic entropic penalty ( −TΔS ).

By embedding the pharmacophores (the hydroxyl group and the methoxyphenyl ring) onto a cyclobutane scaffold, the rotational degrees of freedom are drastically reduced. Furthermore, the cyclobutane ring adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogens. This forces the bulky 4-methoxyphenyl and hydroxyl groups into pseudo-equatorial positions, creating distinct cis and trans isomers (e.g., trans-3-(4-Methoxyphenyl)cyclobutan-1-ol, CAS: 2007916-40-5) [2]. This predictable geometry allows medicinal chemists to precisely vector the methoxy group into hydrophobic or cation- π binding pockets [3].

Synthetic Methodology: Step-by-Step Workflow

To synthesize 3-(4-methoxyphenyl)cyclobutan-1-ol, we must overcome the thermodynamic barrier of forming a strained four-membered ring. The most reliable, field-proven method is the [2+2] cycloaddition of a substituted styrene with a ketene equivalent, followed by stereoselective reduction.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-ol

Step 1: [2+2] Cycloaddition (Ring Construction)

-

Causality: Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden by Woodward-Hoffmann rules. To bypass this, we generate a highly electrophilic dichloroketene intermediate in situ, which undergoes a concerted, orthogonal [2+2] cycloaddition.

-

Procedure: In an oven-dried flask under argon, dissolve 4-methoxystyrene (1.0 equiv) and activated zinc dust (2.0 equiv) in anhydrous diethyl ether. Slowly add trichloroacetyl chloride (1.5 equiv) dropwise at 0 °C. Stir for 4 hours. The zinc facilitates the formation of dichloroketene, which reacts with the alkene to yield 2,2-dichloro-3-(4-methoxyphenyl)cyclobutan-1-one.

Step 2: Reductive Dehalogenation

-

Causality: The gem-dichloro group must be removed to access the unsubstituted cyclobutanone core without cleaving the strained ring.

-

Procedure: Filter the crude mixture through Celite. Dissolve the intermediate in glacial acetic acid, add excess zinc dust, and heat to 60 °C for 2 hours. This promotes the reductive cleavage of the C-Cl bonds. Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate 3-(4-methoxyphenyl)cyclobutan-1-one.

Step 3: Stereoselective Hydride Reduction

-

Causality: The ketone must be reduced to the target alcohol. The steric encumbrance of the 4-methoxyphenyl group directs the incoming nucleophile.

-

Procedure: Dissolve the cyclobutanone intermediate in methanol and cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.2 equiv). The small hydride nucleophile attacks the carbonyl carbon from the less sterically hindered face. Quench with water after 1 hour.

Step 4: Chromatographic Isolation

-

Procedure: Concentrate the organic layer and purify the crude mixture via silica gel flash chromatography (gradient elution: 90:10 to 70:30 Hexanes/Ethyl Acetate) to separate and isolate the pure trans and cis isomers of 3-(4-methoxyphenyl)cyclobutan-1-ol.

Caption: Workflow for the synthesis of 3-(4-methoxyphenyl)cyclobutan-1-ol via [2+2] cycloaddition.

Analytical Validation and Self-Correcting Workflows

A protocol is only as reliable as its analytical validation. To ensure the integrity of the synthesized C₁₁H₁₄O₂ compound, the workflow must be self-validating. If the analytical metrics deviate from the theoretical calculations, the batch must be flagged for structural misassignment or impurities.

Validation Metrics

Table 2: Analytical Validation Metrics (HRMS & NMR)

| Method | Target Metric | Expected Observation | Pass/Fail Criterion |

| HRMS (ESI+) | [M+H]⁺ Exact Mass | m/z 179.1072 | Must be within ± 5 ppm |

| HRMS (ESI+) | [M+Na]⁺ Adduct | m/z 201.0891 | Must be within ± 5 ppm |

| ¹H NMR (CDCl₃) | Methoxy Protons | Singlet, ~3.80 ppm (3H) | Integration must equal 3H |

| ¹H NMR (CDCl₃) | Aromatic Protons | Multiplets, ~6.8 - 7.2 ppm (4H) | AA'BB' system confirmation |

| ¹H NMR (CDCl₃) | Cyclobutanol Methine | Multiplet, ~4.1 - 4.5 ppm (1H) | Shift confirms -OH attachment |

The Logic of Analytical Validation

The exact monoisotopic mass of 178.09938 Da serves as the primary gateway. Once HRMS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon framework. Finally, 2D NOESY NMR or X-ray crystallography is employed to determine the exact cis/trans ratio by measuring the spatial proximity of the protons on the cyclobutane ring [4].

Caption: Self-validating analytical workflow for confirming the C11H14O2 molecular formula.

References

-

C11H14O2 - Explore - PubChemLite Source: PubChem (National Institutes of Health) URL:[Link]

The Rising Potential of Methoxyphenyl Cyclobutanol Derivatives in Modern Drug Discovery

An In-Depth Technical Guide

Executive Summary

The confluence of unique structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic agents with enhanced efficacy and refined pharmacological profiles. This guide delves into the promising class of methoxyphenyl cyclobutanol derivatives, a scaffold that synergistically combines the conformational rigidity of the cyclobutane ring with the proven bioactivity of the methoxyphenyl moiety. The cyclobutane core, a strained four-membered carbocycle, offers a unique three-dimensional geometry that can improve metabolic stability, binding affinity, and selectivity by acting as a conformationally restricted isostere.[1][2][3] Concurrently, the methoxyphenyl group is a well-established pharmacophore found in numerous FDA-approved drugs, known to modulate a wide array of biological targets through critical receptor-binding interactions and influence on pharmacokinetic properties.[4][5][6][7][8] This document provides a comprehensive exploration of the synthesis, potential biological activities, and therapeutic targets of these derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Introduction: Bridging Structural Rigidity and Biological Function

The quest for novel chemical entities with superior therapeutic indices is a central theme in drug discovery. Success often hinges on the strategic design of molecules that possess both a unique structural architecture and functional groups capable of precise interactions with biological targets. Methoxyphenyl cyclobutanol derivatives represent a compelling area of investigation, born from the strategic fusion of two pharmacologically significant building blocks.

-

The Cyclobutane Scaffold: Increasingly utilized in medicinal chemistry, the cyclobutane ring's puckered, rigid conformation provides a distinct advantage over more flexible aliphatic or aromatic linkers.[2][3] This rigidity can lock a molecule into its most active conformation, reduce off-target effects, and enhance metabolic stability by shielding susceptible bonds from enzymatic degradation.[2][9] Its utility is validated by its presence in marketed drugs such as the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide.[9][10]

-

The Methoxyphenyl Moiety: This functional group is a cornerstone of medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor, influence the electronics of the aromatic ring, and provide steric bulk to guide molecular orientation within a binding pocket. Furthermore, its metabolic fate, often involving O-demethylation, can be leveraged to design prodrugs or modulate a compound's pharmacokinetic profile.[11][12] Its prevalence is seen in drugs targeting a wide range of diseases, from inflammation to cancer.[8][13]

This guide aims to provide a deep technical overview of the potential therapeutic applications of methoxyphenyl cyclobutanol derivatives, focusing on their synthesis, plausible mechanisms of action in oncology and inflammation, and the experimental workflows required for their evaluation.

Synthesis Strategies: Constructing the Core Scaffold

The efficient synthesis of the methoxyphenyl cyclobutanol core is critical for exploring the chemical space and establishing robust structure-activity relationships. The primary and most effective method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[14][15]

A generalized synthetic workflow involves the cycloaddition of a methoxy-substituted vinyl ether or a similar alkene with a suitable ketene or allene, followed by functional group manipulation to yield the desired cyclobutanol derivative.

Caption: Generalized workflow for the synthesis of methoxyphenyl cyclobutanol derivatives.

This approach offers modularity, allowing for the introduction of diversity at multiple points: the substitution pattern on the methoxyphenyl ring, the substituents on the alkene, and the functional groups introduced after the formation of the cyclobutanol core.[15]

Potential Therapeutic Applications & Mechanisms of Action

The unique hybrid structure of methoxyphenyl cyclobutanol derivatives suggests their potential utility across several therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

The cyclobutane scaffold is present in several anticancer agents, and its rigid nature can be exploited to target key proteins involved in cancer progression.[9]

-

Integrin Antagonism: Integrins, particularly the β3 subfamily, are cell surface receptors crucial for cancer proliferation and metastasis.[16] The rigid cyclobutane scaffold can serve as a constrained mimic of the Arg-Gly-Asp (RGD) motif, enabling potent antagonism of αvβ3 and αIIbβ3 integrins. This dual antagonism could inhibit multiple mechanisms of tumor cell survival and dissemination.[16]

-

Enzyme Inhibition: Many methoxyphenyl-containing molecules are potent enzyme inhibitors.[6][7][17] Derivatives of this class could be designed to target key cancer-related enzymes such as casein kinase 2 (CSNK2A) or mutant isocitrate dehydrogenase 1 (IDH1), where specific substitutions on the cyclobutane ring could enhance selectivity and potency.[7][9]

-

Induction of Apoptosis: Disruption of the cell cycle is a hallmark of many effective chemotherapeutics. By acting as tubulin polymerization inhibitors, certain cyclobutane-containing natural products induce apoptosis.[1] Methoxyphenyl cyclobutanol derivatives could plausibly adopt a conformation that binds to the colchicine site of tubulin, leading to G2/M cell cycle arrest and programmed cell death.

Caption: Plausible anticancer mechanism via tubulin polymerization inhibition.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Methoxyphenyl derivatives have shown significant promise as anti-inflammatory agents.[8]

-

Inhibition of Inflammatory Mediators: A key mechanism could be the suppression of nitric oxide (NO) production and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages.[6][8]

-

Down-regulation of NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Methoxyphenyl-based chalcones have been shown to decrease the expression of NF-κB and its upstream activator, phosphorylated IκB.[8] Docking studies suggest that these compounds may inhibit IKKβ, a critical kinase in the NF-κB signaling cascade.[8] It is highly probable that methoxyphenyl cyclobutanol derivatives could operate through a similar mechanism.

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel compounds requires robust and reproducible experimental protocols. The following are standard, self-validating methodologies critical for the initial assessment of methoxyphenyl cyclobutanol derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). It measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, CCRF-CEM) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs.[18]

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[9]

-

Cell Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Staining: Rehydrate the cells with PBS and then incubate them with a staining solution containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

Systematic modification of the methoxyphenyl cyclobutanol scaffold is essential to optimize biological activity and drug-like properties.

Representative Structure-Activity Relationship (SAR) Analysis

The following table outlines hypothetical SAR trends based on established medicinal chemistry principles applied to this scaffold.

| Modification Area | Change | Expected Impact on Activity | Rationale |

| Methoxyphenyl Ring | Position of -OCH3 (ortho, meta, para) | High Impact | The position alters the electronic distribution and steric profile, critically affecting binding pocket interactions and hydrogen bonding potential.[4] |

| Addition of a second -OCH3 group | Variable | Can increase potency by filling a hydrophobic pocket but may also increase metabolic liability or reduce solubility. | |

| Replacement with -OH, -F, or -CF3 | High Impact | Alters hydrogen bonding capacity (-OH), metabolic stability (-F), and electronic properties (-CF3), allowing for fine-tuning of potency and pharmacokinetics. | |

| Cyclobutanol Ring | Stereochemistry (cis/trans isomers) | High Impact | The rigid cyclobutane ring's stereochemistry dictates the spatial orientation of substituents, which is crucial for precise target engagement.[2] |

| Hydroxyl group position/orientation | Moderate to High | The -OH group can act as a key hydrogen bond donor/acceptor. Its position and axial/equatorial orientation are critical. | |

| Addition of other substituents (e.g., amine) | High Impact | Introduces new interaction points (e.g., salt bridges with an amine), potentially increasing potency and altering physicochemical properties.[15] |

Pharmacokinetic Considerations

-

Metabolic Stability: The cyclobutane ring itself is generally resistant to metabolic degradation, which can improve a compound's half-life compared to more flexible alkyl linkers.[2][9]

-

Metabolism of the Methoxyphenyl Group: The primary metabolic pathway for the methoxyphenyl moiety is O-demethylation by cytochrome P450 enzymes to the corresponding phenol, followed by conjugation (glucuronidation or sulfation).[11][12] This can lead to rapid clearance but also offers an opportunity for prodrug design. Understanding this metabolic profile is crucial for optimizing in vivo exposure.[11]

Future Directions and Conclusion

The exploration of methoxyphenyl cyclobutanol derivatives is still in its nascent stages, offering a fertile ground for discovery. Future research should focus on:

-

Library Synthesis: Building diverse chemical libraries by varying the substitution patterns on both the aromatic and cyclobutane rings to perform comprehensive SAR studies.[15]

-

Target Identification: Moving beyond phenotypic screening to identify the specific protein targets and signaling pathways modulated by the most active compounds.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models for efficacy, pharmacokinetic, and toxicology studies.

References

- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- PMC. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.

- BenchChem. (n.d.). Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols.

- MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.

- PubMed. (2025, August 4). Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death.

- PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties.

- PMC. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.

- PubMed. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.

- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.

- PMC. (n.d.). Selected synthetic strategies to cyclophanes.

- Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.

- ResearchGate. (2026, January 22). Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat.

- PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

- PubMed. (2023, April 24). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats.

- MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.

- MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

- Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Royal Society of Chemistry. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.

- ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

- Google Patents. (n.d.). WO1998008837A1 - Phenylbutanol derivatives, methods for their preparation and pharmaceutical compositions thereof.

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives.

- PubMed. (2021, February 15). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells.

- PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate [mdpi.com]

- 14. Selected synthetic strategies to cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Escaping Flatland: An In-Depth Guide to Cyclobutane Ring Strain Theory and Its Applications in Drug Design

Abstract: As the pharmaceutical industry shifts toward molecules with higher sp³ character to improve clinical success rates, the cyclobutane ring has emerged as a critical structural motif. Despite its inherent thermodynamic instability, the unique physicochemical properties of this four-membered carbocycle offer unparalleled advantages in medicinal chemistry, including conformational restriction, enhanced metabolic stability, and precise vector projection. As a Senior Application Scientist, I have structured this whitepaper to bridge the fundamental physics of cyclobutane ring strain with actionable, field-proven methodologies for its synthesis and integration into modern drug discovery workflows.

The Physics of Ring Strain: A Thermodynamic Balancing Act

To leverage cyclobutane in drug design, we must first understand the causality behind its structural behavior. Cycloalkanes are subject to two primary forces of instability: Angle Strain (Baeyer Strain) , caused by the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, and Torsional Strain (Pitzer Strain) , caused by the electrostatic repulsion of eclipsed electrons on adjacent atoms[1][2].

If cyclobutane were a perfectly planar square, its internal bond angles would be 90°, and all eight C-H bonds would be perfectly eclipsed. This theoretical planar state would result in massive torsional strain[1][3]. To mitigate this, the molecule undergoes a conformational shift, adopting a "puckered" or "butterfly" geometry.

By bending approximately 25° to 35° out of plane, the hydrogen atoms shift away from an eclipsed conformation into a staggered arrangement[3][4]. This reduces torsional strain but comes at a structural cost: the C-C-C bond angles are further compressed from 90° to approximately 88°, increasing the angle strain[2][4]. The resulting strain energy of ~26.3 kcal/mol represents the thermodynamic minimum of this delicate balancing act[1][5].

Caption: Thermodynamic balancing act of cyclobutane puckering.

Quantitative Strain Comparison

To contextualize cyclobutane's instability, we evaluate it against other common cycloalkanes. The data below illustrates how ring size dictates the primary driver of strain[6][7][8].

| Cycloalkane | Ring Size | Ideal Angle | Actual Angle | Strain Energy (kcal/mol) | Primary Strain Driver |

| Cyclopropane | 3 | 109.5° | 60° | 27.6 - 28.1 | Angle Strain |

| Cyclobutane | 4 | 109.5° | ~88° (Puckered) | 26.3 - 26.9 | Angle & Torsional Strain |

| Cyclopentane | 5 | 109.5° | 102° - 106° | 6.2 - 7.1 | Torsional Strain |

| Cyclohexane | 6 | 109.5° | 109.5° | 0 - 1.3 | None (Chair Conformation) |

Strategic Applications in Medicinal Chemistry

Why introduce a highly strained, 26.3 kcal/mol ring into a drug candidate? The answer lies in the precise control over molecular geometry and pharmacokinetics.

Conformational Restriction and Entropic Optimization

Flexible aliphatic linkers suffer from a high entropic penalty upon binding to a target protein because multiple rotatable bonds must be "frozen" into a single bioactive conformation[6][9]. By replacing a flexible chain or a gem-dimethyl group with a cyclobutane ring, medicinal chemists pre-organize the molecule. The rigid, puckered structure locks the pharmacophores into the correct spatial orientation, drastically reducing the entropic penalty of binding and enhancing target affinity[9][10].

Metabolic Stability and Bioisosterism

Aromatic rings and cyclohexanes are frequent liabilities in drug development due to their susceptibility to cytochrome P450-mediated oxidation. The cyclobutane ring serves as an excellent bioisostere for these groups[9]. Despite its strain, the cyclobutane C-C bonds (length ~1.56 Å) are surprisingly inert to oxidative metabolism[6][9]. A landmark example is the development of the IDH1 inhibitor Ivosidenib (Tibsovo) . Early leads suffered from rapid metabolic clearance at a cyclohexyl moiety. Replacing the cyclohexane with a difluorocyclobutane ring maintained the necessary steric bulk while shifting the metabolic stability into a highly favorable, low-clearance profile[10].

Experimental Methodology: Synthesis and Validation

The most robust and atom-economical method for constructing the cyclobutane scaffold is the [2+2] photocycloaddition of olefins[11][12]. Because thermal [2+2] cycloadditions are symmetry-forbidden by Woodward-Hoffmann rules, photochemical excitation is required to promote an electron to the LUMO, allowing the reaction to proceed[13].

The following protocol is designed as a self-validating system . The analytical steps are not merely observations; they are integrated checkpoints that confirm the mechanistic success of the preceding chemical transformations.

Protocol: Photocatalytic [2+2] Cycloaddition for Cyclobutane Synthesis

Step 1: Reaction Assembly (Pre-organization)

-

Action: In a flame-dried Schlenk tube, dissolve the enone substrate (1.0 equiv) and the alkene partner (3.0 equiv) in anhydrous, degassed acetonitrile (0.1 M). Add an Ir-based photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%).

-

Causality: Degassing via freeze-pump-thaw is critical. Oxygen is a potent triplet quencher and will intercept the excited state of the photocatalyst, halting the reaction.

Step 2: Photochemical Irradiation (Activation)

-

Action: Irradiate the stirring mixture with 400 nm blue LEDs at ambient temperature for 12–24 hours.

-

Causality: The 400 nm wavelength selectively excites the Ir-catalyst without causing direct, destructive UV excitation of the organic substrates, ensuring high chemoselectivity[12].

Step 3: In-Process Monitoring (Primary Validation)

-

Action: Monitor the reaction via LC-MS and TLC.

-

Causality: The disappearance of the enone chromophore indicates successful conversion. If the enone persists, it suggests catalyst degradation or oxygen contamination.

Step 4: Workup and Purification

-

Action: Quench the reaction by exposing it to air and removing the solvent in vacuo. Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 5: Structural Elucidation (Secondary Validation)

-

Action: Analyze the purified adduct using ¹H-NMR and X-Ray Crystallography.

-

Causality: This is the critical self-validating step. In ¹H-NMR, the coupling constants (J) of the cyclobutane ring protons will confirm stereochemistry (typically J = 8–10 Hz for cis relationships, and J = 2–5 Hz for trans relationships). X-ray crystallography will definitively confirm the ~25° pucker angle and the exact vector projection of the substituents[14][15].

Caption: Standard workflow for [2+2] photocycloaddition synthesis.

Conclusion

The cyclobutane ring is far more than a strained chemical curiosity; it is a highly tunable vector in drug discovery. By understanding the thermodynamic interplay between angle and torsional strain, researchers can exploit cyclobutane's puckered geometry to lock molecules into bioactive conformations, escape the "flatland" of planar aromatics, and engineer robust metabolic stability. When coupled with modern, self-validating photochemical synthesis protocols, the cyclobutane motif stands as a premier tool for next-generation drug development.

References

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane, masterorganicchemistry.com,[Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates, nih.gov,[Link]

-

4.4: Conformations of Cycloalkanes, libretexts.org,[Link]

-

Ring Conformation, chemistrytalk.org, [Link]

-

Cycloalkanes, ic.ac.uk,[Link]

-

Ring strain, wikipedia.org,[Link]

-

Calculation of Ring Strain In Cycloalkanes, masterorganicchemistry.com,[Link]

-

12.4: Strain in Cycloalkane Rings, libretexts.org,[Link]

-

2.11 Conformations of Cycloalkanes, pressbooks.pub,[Link]

-

a) Scope of the [2+2] photocycloaddition, researchgate.net,[Link]

-

Eur J Org Chem - 2019 - Sarkar - 2 2 Photochemical Cycloaddition in Organic Synthesis, scribd.com,[Link]

-

In situ observation of a stepwise [2 + 2] photocycloaddition process using fluorescence spectroscopy, springernature.com,[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ring Conformation | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Cycloalkanes [ch.ic.ac.uk]

- 15. communities.springernature.com [communities.springernature.com]

An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenyl)cyclobutanol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development and chemical synthesis. It governs fundamental processes including reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Methoxyphenyl)cyclobutanol, a valuable building block in medicinal chemistry. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and formulation scientists, offering the foundational knowledge and practical methodologies required to effectively utilize 3-(4-Methoxyphenyl)cyclobutanol in their work.

Introduction: The Significance of Solubility

Understanding the solubility of a chemical compound is not merely an academic exercise; it is a cornerstone of practical chemistry. For a molecule like 3-(4-Methoxyphenyl)cyclobutanol, which possesses both polar and non-polar characteristics, its interaction with a solvent dictates its utility. Whether selecting a solvent for a Grignard reaction, designing a chromatographic purification, or developing a crystallization procedure for a key intermediate, solubility data is the guiding metric. Poor solubility can lead to low reaction yields, challenging purifications, and difficulties in formulation, ultimately impacting the efficiency and economic viability of a chemical process[1][2]. This guide provides the theoretical framework and practical tools to predict, determine, and apply the solubility of 3-(4-Methoxyphenyl)cyclobutanol.

Physicochemical Profile of 3-(4-Methoxyphenyl)cyclobutanol

To understand the solubility of 3-(4-Methoxyphenyl)cyclobutanol, we must first examine its molecular structure and inherent physicochemical properties. The molecule is comprised of three key regions that influence its interaction with solvents:

-

The Polar Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar, protic solvents[3].

-

The Phenyl and Methoxy Groups (-C₆H₄OCH₃): The aromatic ring offers potential for π-π stacking interactions, while the ether linkage provides a polar, aprotic site. The methoxy group enhances lipophilicity compared to a simple phenol[4].

-

The Non-Polar Cyclobutane Ring: This carbocyclic moiety is hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces[5].

The balance between the hydrophilic hydroxyl group and the lipophilic methoxyphenyl and cyclobutyl components dictates the compound's overall solubility profile.

Table 1: Predicted Physicochemical Properties of 3-(4-Methoxyphenyl)cyclobutanol

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₁₁H₁₄O₂ | Provides the basis for molecular weight. |

| Molecular Weight | 178.23 g/mol | Influences the mass-to-volume ratio in solution. |

| Appearance | Likely a white to off-white solid | Physical state at ambient temperature. |

| Predicted logP | ~2.0 - 2.5 | Indicates a moderate lipophilicity, suggesting solubility in a range of organic solvents but limited aqueous solubility.[6] |

| Hydrogen Bond Donors | 1 (from the -OH group) | Key for solubility in protic solvents like alcohols.[3] |

| Hydrogen Bond Acceptors | 2 (from the -OH and -OCH₃ oxygens) | Allows for interaction with a broader range of polar solvents. |

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a foundational principle in solubility, referring to the similarity of intermolecular forces between the solute and solvent.[7] Dissolution is a thermodynamic process governed by the Gibbs free energy change, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8] A solution forms when the energy released from the new solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions.

For 3-(4-Methoxyphenyl)cyclobutanol, we can predict its solubility based on the polarity of the solvent:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute. The alkyl portion of the alcohols can also interact favorably with the non-polar regions of the molecule. Therefore, high solubility is predicted in these solvents.[3][9]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group. They are effective at dissolving compounds with a mix of polar and non-polar character. Good to moderate solubility is expected.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the hydrocarbon backbone of the solute will interact favorably, the highly polar hydroxyl group will be poorly solvated, leading to predicted low solubility.[9][10]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[11][12][13] This method ensures that the solution has reached a thermodynamic equilibrium with the excess solid, providing a true measure of solubility at a given temperature.[14][15]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is based on established guidelines and best practices for determining thermodynamic solubility.[11][16]

Materials:

-

3-(4-Methoxyphenyl)cyclobutanol (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 3-(4-Methoxyphenyl)cyclobutanol to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Causality: Using an excess of solid is critical to ensure that the resulting solution is saturated and in equilibrium with the solid phase.[11]

-

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vial for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

-

Causality: The equilibration time is crucial. Insufficient time leads to an underestimation of solubility (apparent solubility), while excessively long times could risk compound degradation.[11][14] Preliminary time-point studies are recommended to determine the point at which concentration platues.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical final step to remove any fine particulate matter that was not pelleted during centrifugation. The filter must be chemically compatible with the solvent and non-binding to the solute.

-

-

Dilution and Quantification: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of 3-(4-Methoxyphenyl)cyclobutanol in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using solutions of known concentrations.[12][17]

-

Data Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature.[12]

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Solvent Selection

Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This serves as a practical guide for solvent selection in various applications.

Table 2: Predicted Qualitative Solubility of 3-(4-Methoxyphenyl)cyclobutanol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -OH group.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | Strong hydrogen bond acceptors and can solvate both polar and non-polar moieties effectively.[9] |

| Non-Polar | Toluene, Dichloromethane | Low to Moderate | Favorable interactions with the aromatic and alkyl parts, but poor solvation of the -OH group. |

| Highly Non-Polar | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces, unable to overcome the solute-solute interactions of the polar hydroxyl group.[9] |

This table can be used to select appropriate solvents for specific tasks:

-

For Reactions: A solvent with high solubility, such as ethanol or acetone, would be a good starting point.

-

For Crystallization: A binary solvent system is often ideal. For example, dissolving the compound in a solvent of high solubility (e.g., ethyl acetate) and then adding a non-polar anti-solvent (e.g., hexane) to induce crystallization.

-

For Chromatography: A mixture of a non-polar solvent (like heptane) and a more polar modifier (like ethyl acetate or isopropanol) would likely provide good separation on a normal-phase silica column.

Factors Influencing Solubility

Several external factors can influence the measured solubility of a compound.[8][10][18]

-

Temperature: For most solid organic compounds, solubility increases with temperature.[18][19] This is because the dissolution process is often endothermic, and the increased thermal energy helps overcome the crystal lattice energy of the solid.[8][10]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, a different solubility.[20] It is crucial to characterize the solid form used in solubility studies.

-

Purity of Solute and Solvent: Impurities can affect solubility, sometimes increasing it (e.g., through eutectic formation) or decreasing it. Using high-purity materials is essential for obtaining accurate and reproducible data.[1]

Safety, Handling, and Disposal

As a matter of good laboratory practice, 3-(4-Methoxyphenyl)cyclobutanol should be handled with care. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous chemical.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For a similar compound, 3-(4-bromophenyl)cyclobutanol, refrigeration is recommended.

-

Disposal: Dispose of waste material and contaminated solvents in accordance with local, state, and federal regulations. Do not dispose of down the drain.

All organic solvents mentioned in this guide have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

References

-

Ng, B., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Gervasi, M. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17769. [Link]

-

Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11736-11766. [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

-

Hovsepian, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1543-1555. [Link]

-

Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

FCT EMIS. (n.d.). Factors Affecting Solubility. [Link]

-

Purdue University. (n.d.). Alcohols and Ethers. [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Domanska, U., et al. (2008). Solubility of Alcohols and Aromatic Compounds in Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 53(11), 2636-2642. [Link]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]

-

Scribd. (n.d.). Solubility Determination Methods in USP. [Link]

-

Pre-formulation Studies. (n.d.). solubility experimental methods.pptx. [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation). OSTI.GOV. [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)propanal. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(4-hydroxy-3-methoxyphenyl)-1-butanol. [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

-

Cheméo. (n.d.). Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties. [Link]

-

FooDB. (2010, April 8). Showing Compound Homovanillyl alcohol (FDB018391). [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)-2-propanol. [Link]

-

Jouyban, A., et al. (2020). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 26(1), 1-13. [Link]

-

Jouyban, A. (Ed.). (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 3. Alcohols and Ethers [chemed.chem.purdue.edu]

- 4. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol [cymitquimica.com]

- 5. Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-(4-hydroxy-3-methoxyphenyl)-1-butanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. scribd.com [scribd.com]

- 16. api.kreatis.eu [api.kreatis.eu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Solubility - Wikipedia [en.wikipedia.org]

- 19. fctemis.org [fctemis.org]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)cyclobutanol

Introduction

As novel molecular scaffolds are explored in drug discovery and materials science, a thorough understanding of their chemical safety profiles is paramount. 3-(4-Methoxyphenyl)cyclobutanol is a compound of interest, incorporating a substituted aromatic ring and a strained cyclobutanol moiety. While specific toxicological data for this exact molecule is not widely available, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of 3-(4-Methoxyphenyl)cyclobutanol, grounded in established chemical safety principles and data from structurally related molecules.

Part 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a conservative and thorough risk assessment. In the absence of a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)cyclobutanol, we infer its potential hazards from the closely related analogue, 3-(4-Methoxyphenyl)cyclobutan-1-one, as well as other aromatic alcohols.[1][2]

The primary anticipated hazards are summarized below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Rationale & Causality |

| Acute Toxicity (Oral) |

| Warning | H302: Harmful if swallowed.[1] | Aromatic compounds can exhibit systemic toxicity upon ingestion. The methoxyphenyl group may influence metabolic pathways, leading to harmful effects. |

| Skin Irritation |

| Warning | H315: Causes skin irritation.[1][2] | Aromatic alcohols can defat the skin, leading to irritation, redness, and dermatitis upon prolonged or repeated contact.[3] |

| Eye Irritation |

| Warning | H319: Causes serious eye irritation.[1][2][4] | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[5] |

| Respiratory Irritation |

| Warning | H335: May cause respiratory irritation.[1] | Inhalation of dust or aerosols may irritate the mucous membranes and respiratory tract. |

| Combustibility | None | Warning | H227: Combustible liquid/solid.[4][6][7] | Like many organic compounds, it is expected to be combustible and can ignite if exposed to a sufficient heat source. |

Disclaimer: This assessment is based on data from structurally similar compounds. All laboratory work should proceed with the assumption that these hazards are present until specific toxicological data becomes available.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls to contain the hazard at its source and personal protective equipment as the final barrier.

Engineering Controls: The Primary Defense

The single most important engineering control is the use of a properly functioning chemical fume hood . All manipulations of 3-(4-Methoxyphenyl)cyclobutanol, including weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent the inhalation of dusts or vapors and to contain potential spills.[8] Ensure the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): A Self-Validating System

The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected to protect against specific workplace hazards.[9][10][11] The following PPE is mandatory when handling this compound.

| Protection Type | Required Equipment | Rationale & Field-Proven Insights |

| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified).[9][10] | Protects against splashes and dust, which can cause serious eye irritation. For larger quantities (>50 mL), a full face shield should be worn in addition to goggles for maximum protection.[9][11] |

| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene).[12] | Protects against skin irritation. Nitrile offers excellent resistance to a broad range of chemicals, including alcohols.[12][13] Double-gloving is recommended for extended operations. Crucially, gloves must be inspected before use and changed immediately if contamination is suspected. |

| Body | Flame-Resistant Laboratory Coat. | Provides a barrier against spills and splashes on the body and clothing. Must be kept fully buttoned. |

| Footwear | Closed-toe shoes. | Protects feet from spills. Open-toed shoes or sandals are strictly prohibited in the laboratory.[9] |

Glove Selection Causality

There is no universal glove material. The choice of nitrile or neoprene is based on their proven resistance to alcohols and many organic solvents.[12] Natural rubber (latex) can degrade when exposed to certain organic compounds and can cause allergic reactions. Always consult a glove manufacturer's compatibility chart for specific chemicals if available.

Part 3: Standard Operating Procedures (SOPs)

Adherence to established protocols minimizes risk during routine handling.

General Handling and Workflow

The following diagram outlines the standard workflow for handling 3-(4-Methoxyphenyl)cyclobutanol, designed to minimize exposure and contamination.

Caption: Standard workflow for handling 3-(4-Methoxyphenyl)cyclobutanol.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and safety.

-

Container: Store in a tightly sealed, clearly labeled container.[14][15]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[12][15]

-

Incompatibilities: Keep away from strong oxidizing agents, heat sources, sparks, and open flames.[4][7][15]

-

Segregation: Store separately from incompatible materials to prevent hazardous reactions.

Part 4: Emergency Procedures

Preparedness is key to mitigating the impact of an incident.[16] All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Exposure

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][5][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][17] Seek medical attention if irritation persists. |

| Inhalation | Move the affected person to fresh air.[5][7][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [1][4][5] Rinse mouth thoroughly with water.[1][5] Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[1][6] |

Chemical Spill Response

For minor spills (<100 mL or 100 g) that you are trained and equipped to handle:

Caption: Protocol for responding to a minor chemical spill.

For large spills (>1 L) or any spill you are not comfortable handling: Evacuate the area, close the doors, and contact your institution's emergency response team immediately.[18][19]

Fire Safety

This compound is expected to be combustible.[4][6][7]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][20][21]

-

Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.[6]

-

Action: In case of a small fire, use a suitable fire extinguisher if you are trained to do so. For larger fires, or if the fire is not immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.

Part 5: Waste Disposal

All chemical waste must be treated as hazardous.[22][23]

-

Solid Waste: Collect all contaminated materials (e.g., used gloves, absorbent pads, paper towels) and excess solid chemical in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[14][16]

-

Liquid Waste: Collect waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[22][24]

-